molecular formula C9H5ClFN B8701064 2-Chloro-6-fluoro-3-vinylbenzonitrile

2-Chloro-6-fluoro-3-vinylbenzonitrile

Cat. No. B8701064
M. Wt: 181.59 g/mol
InChI Key: HVDZHMUGMULOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-3-vinylbenzonitrile is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-fluoro-3-vinylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-3-vinylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-fluoro-3-vinylbenzonitrile

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

2-chloro-3-ethenyl-6-fluorobenzonitrile

InChI

InChI=1S/C9H5ClFN/c1-2-6-3-4-8(11)7(5-12)9(6)10/h2-4H,1H2

InChI Key

HVDZHMUGMULOFY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C=C1)F)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-2-chloro-6-fluorobenzonitrile (15.4 g, 65.6 mmol), potassium vinyl trifluoroborate (17.6 g, 131 mmol), triethylamine (18.3 mL, 131 mmol) and PdCl2(dppf)-CH2Cl2 adduct (2.68 g, 3.28 mmol) were added to ethanol (75 mL) then degassed and heated at reflux for 3 h. The reaction was diluted with ethyl acetate and washed with brine, dried and evaporated to dryness. The product was purified by chromatography through a 330 g ISCO Redi-Sep column with 10% ethyl acetate/hexane solvent system to yield 2-chloro-6-fluoro-3-vinylbenzonitrile.
Quantity
15.4 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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